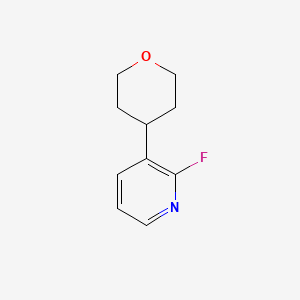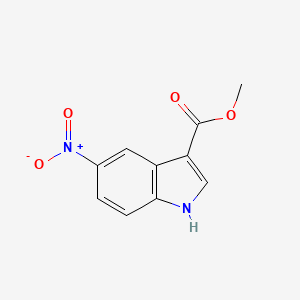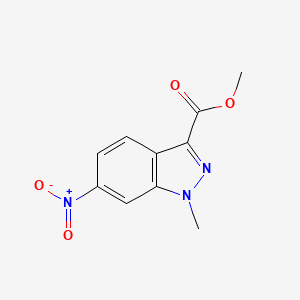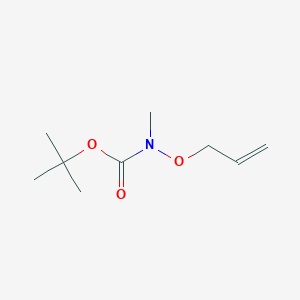
Tert-butyl 2-propenyloxy(methyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method , di-tert-butyl dicarbonate reacts with amine 1 (specifically described elsewhere) in acetonitrile under nitrogen. The resulting yellow oil is purified by flash chromatography to yield Tert-butyl 2-propenyloxy(methyl)carbamate as a colorless oil. The overall reaction can be summarized as follows:
Di-tert-butyl dicarbonate + Amine 1 → Tert-butyl 2-propenyloxy(methyl)carbamate Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metal-Free C3-Alkoxycarbonylation
A facile protocol for the preparation of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate, under metal- and base-free conditions. This method highlights the utility of tert-butyl carbazate in synthesizing bioactive motifs under eco-friendly conditions (Xie et al., 2019).
Pd-Catalyzed Amidation
The study explores the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides. This research demonstrates the compound's utility in forming desired compounds through cross-coupling reactions, showcasing its versatility in chemical synthesis (Qin et al., 2010).
Radical Oxidation of Amides
tert-Butylperoxyiodane is utilized for the oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates), yielding imides or tert-butylperoxyamide acetals. This indicates the reactivity of tert-butyl related carbamates in generating carbon-centered radicals (Ochiai et al., 1999).
Environmental Treatment of MTBE
Research on the photooxidative degradation of methyl tert-butyl ether (MTBE) in the presence of H2O2 under UV light highlights the environmental relevance of tert-butyl compounds in treating water contaminants. This study demonstrates the compound's potential in environmental cleanup applications (Salari et al., 2005).
Direcciones Futuras
References
- Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). Molecules, 6(3), M200. Read more
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-prop-2-enoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJBVPAQNCJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-propenyloxy(methyl)carbamate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

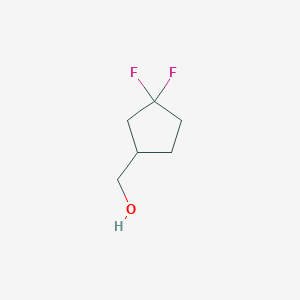
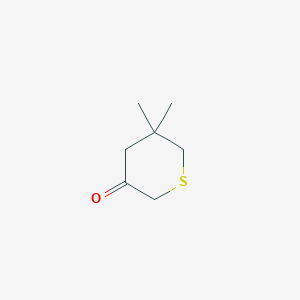
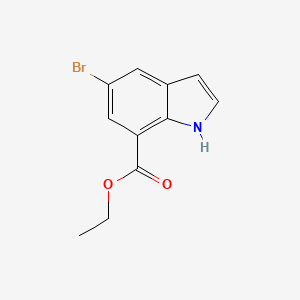
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
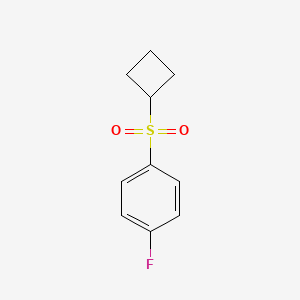
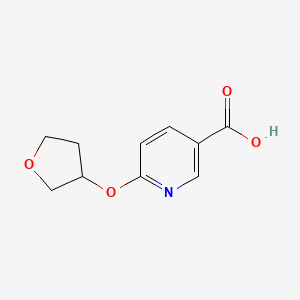
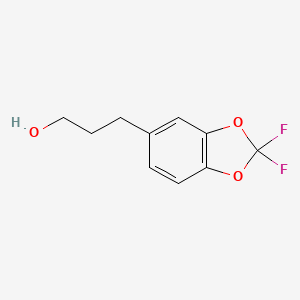
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
